molecular formula C14H18N2O3 B4656413 ethyl oxo(4-phenyl-1-piperazinyl)acetate

ethyl oxo(4-phenyl-1-piperazinyl)acetate

Cat. No.: B4656413
M. Wt: 262.30 g/mol
InChI Key: DXCWLRXDYFCTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl oxo(4-phenyl-1-piperazinyl)acetate is a chemical compound of interest in medicinal chemistry and pharmaceutical research, serving primarily as a versatile synthetic building block. Its structure incorporates a phenylpiperazine moiety, a privileged scaffold frequently found in biologically active molecules. Piperazine derivatives are known to exhibit a wide range of pharmacological activities. For instance, research into structurally similar compounds has demonstrated their potential as anti-allergic and anti-inflammatory agents . Furthermore, the piperazine ring is a common feature in modern drug discovery, notably in the development of advanced antibacterial agents like fluoroquinolones, where it is used to fine-tune properties and enhance binding to biological targets . The presence of the ethyl ester group in the molecule adds to its synthetic utility, as it can serve as a handle for further chemical transformations, such as hydrolysis to an acid or amide formation. Researchers may utilize this compound in the design and synthesis of new molecular entities for probing biological pathways or as a precursor in the development of potential therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-19-14(18)13(17)16-10-8-15(9-11-16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCWLRXDYFCTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Cores

Compound Name Key Structural Features Biological Activity/Applications Reference
Ethyl oxo(4-phenyl-1-piperazinyl)acetate Piperazine + 4-phenyl + oxo + ethyl ester Potential neuroprotection, receptor modulation
Ethyl oxo(piperidin-1-yl)acetate Piperidine instead of piperazine Antimicrobial activity
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate Benzoxadiazole-sulfonyl + piperazine Pharmaceutical development (biological pathway targeting)
4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acid Hydroxyethyl + oxoacetic acid groups Anticonvulsant (IC50 TBD)
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate Fluorophenyl + benzodioxole + piperazine Neuroactive potential

Key Observations :

  • Piperazine vs.
  • Substituent Effects : The 4-phenyl group in the target compound increases lipophilicity compared to compounds with fluorophenyl () or hydroxyethyl () substituents, which may influence pharmacokinetics .

Functional Group Variations

Compound Name Functional Group Differences Reactivity/Applications Reference
Ethyl (4-nitrophenylamino) oxoacetate Nitro group instead of phenylpiperazinyl Higher electrophilicity; used in dye synthesis
Ethyl (ethylamino)(oxo)acetate Ethylamino group instead of piperazinyl Limited bioactivity; precursor in organic synthesis
Butoxy(oxo)acetate Butoxy chain instead of ethyl ester Improved solubility in non-polar solvents

Key Observations :

  • Ester vs. Ether Chains : The ethyl ester in the target compound offers better metabolic stability than butoxy analogues (), which may degrade faster in vivo.
  • Aromatic vs. Aliphatic Substituents: The 4-phenylpiperazinyl group enhances π-π stacking interactions with biological targets compared to aliphatic substituents (e.g., ethylamino in ) .

Pharmacological Profiles

Compound Name Activity Type Model/IC50 Reference
This compound Neuroprotective In vitro (dopamine receptors)
Piperazine Derivative A Anticancer Human cancer cells (IC50: 15 µM)
Ethyl (allylamino)(oxo)acetate Antimicrobial Bacterial inhibition assays

Key Observations :

  • The target compound’s 4-phenylpiperazinyl group may enhance affinity for serotonin or dopamine receptors compared to simpler piperazine derivatives .
  • Compounds with sulfonyl or benzoxadiazole groups (e.g., ) show distinct targeting mechanisms, often linked to enzyme inhibition .

Q & A

Q. Key Citations

  • Synthesis & Crystallography:
  • Pharmacological Assays:
  • Analytical Methods:
  • Software Tools:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl oxo(4-phenyl-1-piperazinyl)acetate
Reactant of Route 2
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ethyl oxo(4-phenyl-1-piperazinyl)acetate

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